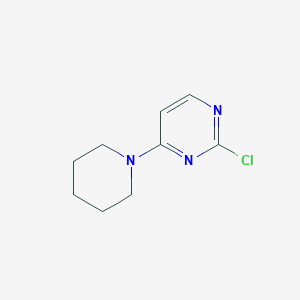

2-Chloro-4-(piperidin-1-yl)pyrimidine

描述

Historical Context and Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Materials Science

The history of pyrimidine chemistry began in the 19th century, with the isolation and study of derivatives like alloxan (B1665706) and barbituric acid. wikipedia.org A laboratory synthesis of a pyrimidine was first reported in 1879 by Grimaux, who prepared barbituric acid from urea (B33335) and malonic acid. wikipedia.org The profound significance of the pyrimidine ring system was truly understood with its discovery as a core component of the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are fundamental to all living organisms. wikipedia.orgscispace.comnih.gov This biological role has made pyrimidine and its derivatives a central focus in medicinal chemistry for over a century. researchgate.netgsconlinepress.comsjomr.org.in The synthetic versatility of pyrimidine has allowed for the creation of a large number of structurally diverse derivatives, leading to their development as therapeutic agents. researchgate.net In addition to their role in medicine, pyrimidine derivatives are also utilized in materials science, finding applications in the creation of polymers and other advanced materials. numberanalytics.comrsc.org

Overview of the Pyrimidine Core as a Structural Component in Biomolecules and Pharmaceuticals

The pyrimidine scaffold is one of the most ubiquitous heterocyclic structures in nature and pharmacology. nih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact effectively with a wide range of biological targets, often improving the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov This has led to the pyrimidine ring being considered a "privileged scaffold" in drug discovery.

The most critical natural role of pyrimidines is as components of nucleic acids. The pyrimidine bases—cytosine (C), thymine (T), and uracil (U)—are integral building blocks of DNA and RNA. wikipedia.orgscispace.comjacsdirectory.com In the double helix of DNA, the pyrimidines thymine and cytosine form specific hydrogen bonds with their complementary purines, adenine (B156593) (A) and guanine (B1146940) (G), respectively. wikipedia.org In RNA, uracil replaces thymine as the complement to adenine. wikipedia.org Beyond nucleic acids, the pyrimidine ring is also found in other vital natural products, such as thiamine (B1217682) (vitamin B1) and various antibiotics. wikipedia.orgnih.govnovapublishers.commspmbeed.com

The pyrimidine nucleus is a foundational element in a multitude of synthetic drugs, spanning a wide array of therapeutic categories. gsconlinepress.comjacsdirectory.comwjahr.com The structural diversity of pyrimidine derivatives has enabled their use in treating numerous diseases, from infections to cancer. jacsdirectory.comgsconlinepress.comresearchgate.net Their widespread application is a testament to their significant role in the pharmaceutical industry. gsconlinepress.comjacsdirectory.com Marketed drugs containing the pyrimidine core are used to treat a vast range of conditions, highlighting the scaffold's therapeutic versatility. researchgate.netnih.gov

Below is a table summarizing the major therapeutic classes of pyrimidine-based drugs and representative examples.

| Therapeutic Class | Example(s) |

| Anticancer | 5-Fluorouracil, Floxuridine, Dinaciclib jacsdirectory.comresearchgate.netencyclopedia.pub |

| Antiviral | Idoxuridine, Trifluridine jacsdirectory.com |

| Anti-HIV | Zidovudine (Retrovir), Stavudine, Etravirine, Rilpivirine jacsdirectory.comnih.govencyclopedia.pub |

| Antibacterial | Trimethoprim, Sulfadiazine, Sulfamethiazine jacsdirectory.comencyclopedia.pub |

| Antimalarial | Pyrimethamine, Sulfadoxine jacsdirectory.comresearchgate.netencyclopedia.pub |

| Antihypertensive | Minoxidil, Prazosin jacsdirectory.com |

| Sedatives/Hypnotics | Phenobarbitone, Zaleplon, Indiplon jacsdirectory.comnih.gov |

| Antifungal | Flucytosine sjomr.org.in |

| Anti-inflammatory | Rofecoxib nih.gov |

| Antithyroid | Propylthiouracil jacsdirectory.com |

| Anticonvulsant | Phenobarbitone jacsdirectory.com |

General Reactivity of Halogenated Pyrimidines in Synthetic Transformations

Halogenated pyrimidines are key intermediates in the synthesis of more complex pyrimidine derivatives. The chemical behavior of the pyrimidine ring is characterized as π-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This π-deficiency decreases the electron density of the ring, making it less reactive toward electrophilic aromatic substitution but significantly more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

In this reaction, a nucleophile attacks the aromatic ring, displacing a halide, which acts as a good leaving group. wikipedia.org The reactivity of halogenated pyrimidines in SNAr reactions is influenced by several factors:

Nature of the Halogen : The reactivity order for the leaving group generally follows the trend of I > Br > Cl > F. youtube.com However, because fluorine is highly electron-withdrawing, it strongly activates the carbon it is attached to for nucleophilic attack, and since C-F bond cleavage is not the rate-determining step, fluorinated pyrimidines can be excellent substrates. masterorganicchemistry.comyoutube.comacs.org

Position of the Halogen : The positions on the pyrimidine ring are not equally reactive. Halogens at the C4 and C6 positions are typically more readily displaced than a halogen at the C2 position. acs.org This differential reactivity allows for selective and sequential substitution reactions on poly-halogenated pyrimidines. acs.org

Ring Activation : The presence of electron-withdrawing groups further enhances the ring's electrophilicity and facilitates nucleophilic attack. masterorganicchemistry.com The nitrogen atoms in the pyrimidine ring act as powerful activating groups for this type of transformation. nih.gov

This predictable reactivity makes halogenated pyrimidines exceptionally useful building blocks in medicinal and materials chemistry, allowing for the controlled introduction of various functional groups onto the pyrimidine core. rsc.org

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWPHKLNTWDUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279598 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-00-5 | |

| Record name | 5429-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Piperidin 1 Yl Pyrimidine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. rssl.com For 2-Chloro-4-(piperidin-1-yl)pyrimidine and its analogs, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed for complete structural assignment. researchgate.netnih.gov

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) are expected for the protons of the pyrimidine (B1678525) and piperidine (B6355638) rings.

The pyrimidine ring protons, H-5 and H-6, typically appear as doublets in the aromatic region of the spectrum. Based on data from similar 2,4-substituted pyrimidines, the H-5 proton is expected to resonate downfield of the H-6 proton due to the electronic effects of the adjacent nitrogen and chlorine atoms. For example, in related 2-aminopyrimidine (B69317) derivatives, the H-5 proton signal appears as a doublet at approximately 5.99-6.05 ppm, while the H-6 proton signal is observed further downfield as a doublet around 7.73-7.83 ppm. nih.gov

The protons of the piperidine ring will exhibit characteristic multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons, C-2' and C-6') are expected to be deshielded and appear at a lower field (typically δ 3.5-3.8 ppm) compared to the other piperidine protons. The protons on the β-carbons (C-3' and C-5') and the γ-carbon (C-4') will resonate at higher fields, typically in the range of δ 1.5-1.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~6.2 - 6.5 | Doublet (d) | ~5.0 - 6.0 |

| H-6 | ~8.0 - 8.3 | Doublet (d) | ~5.0 - 6.0 |

| H-2', H-6' (Piperidine) | ~3.6 - 3.8 | Multiplet (m) | - |

| H-3', H-4', H-5' (Piperidine) | ~1.6 - 1.8 | Multiplet (m) | - |

Note: These are predicted values based on the analysis of analogous structures. Actual experimental values may vary.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the electronic environment of each carbon.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ 90-170 ppm). Based on data for substituted pyrimidines, the C-2, C-4, and C-6 carbons, being directly attached to electronegative nitrogen or chlorine atoms, will be the most deshielded. nih.govnih.gov Specifically, C-2 (bearing the chlorine atom) and C-4 (attached to the piperidinyl nitrogen) are expected around δ 161-163 ppm, while C-6 may appear around δ 157-158 ppm. nih.gov The C-5 carbon is anticipated at a significantly higher field, around δ 95-105 ppm. nih.gov

The carbon atoms of the piperidine ring will appear in the upfield, aliphatic region of the spectrum. The α-carbons (C-2' and C-6') are expected around δ 45-50 ppm, while the more shielded β- (C-3', C-5') and γ-carbons (C-4') will resonate at higher fields, typically between δ 24-27 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~161.0 |

| C-4 | ~163.0 |

| C-5 | ~100.0 |

| C-6 | ~158.0 |

| C-2', C-6' (Piperidine) | ~46.0 |

| C-3', C-5' (Piperidine) | ~26.0 |

| C-4' (Piperidine) | ~24.5 |

Note: These are predicted values based on the analysis of analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., 2D EXSY NMR) for Dynamic Behavior

Two-dimensional (2D) NMR experiments are powerful tools for confirming structural assignments by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, a cross-peak between the H-5 and H-6 signals would confirm their connectivity on the pyrimidine ring. Similarly, correlations among the piperidine protons would establish the ring's proton network. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org It allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the piperidine α-protons (H-2'/H-6') to the pyrimidine C-4 would confirm the attachment point of the piperidine ring.

For studying dynamic processes, such as restricted rotation around the C4-N bond, 2D EXSY (Exchange Spectroscopy) NMR can be employed. If the rotation is slow on the NMR timescale, separate signals for the axial and equatorial α-protons of the piperidine ring might be observed. An EXSY experiment would show cross-peaks between these signals, confirming that they are exchanging, and allowing for the quantification of the rotation rate.

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. rssl.combruker.com The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com

To determine the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent. acs.orgnih.gov The ¹H NMR spectrum is then acquired under specific quantitative conditions, ensuring long relaxation delays and accurate integration. acs.orgacs.org By comparing the integrals of well-resolved signals from the analyte and the internal standard, and knowing their molecular weights and the number of protons corresponding to each signal, the absolute purity of the analyte can be calculated with high accuracy. acs.orgnih.gov This method is considered a primary analytical technique and is valuable for characterizing newly synthesized compounds and for quality control. bruker.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. pg.edu.pl

For this compound, the electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺·). A key feature would be the isotopic pattern characteristic of a chlorine-containing compound. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will display two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺·) and another, two mass units higher, for the molecule containing ³⁷Cl ([M+2]⁺·), with a relative intensity ratio of approximately 3:1. pg.edu.pl

Analysis of the fragmentation patterns can provide further structural confirmation. Common fragmentation pathways for similar heterocyclic compounds might include the loss of the chlorine atom, cleavage of the piperidine ring, or retro-Diels-Alder reactions of the pyrimidine ring. iosrjournals.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of an ion. nih.gov

For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₂ClN₃. By measuring the exact mass of the molecular ion and comparing it to the calculated theoretical mass, it is possible to distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov This provides a high degree of confidence in the identity of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. vandanapublications.com The analysis of the FTIR spectrum of this compound involves identifying the characteristic vibrational modes of its constituent parts: the pyrimidine ring, the C-Cl bond, and the piperidine moiety. vandanapublications.com

The pyrimidine ring itself gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vandanapublications.com The C=C and C=N stretching vibrations within the heterocyclic ring are expected to produce strong absorptions in the 1600-1400 cm⁻¹ range. vandanapublications.com Ring breathing and deformation vibrations, which are characteristic of the entire ring system, typically appear in the fingerprint region below 1300 cm⁻¹.

The substituents on the pyrimidine ring have distinct spectral signatures. The stretching vibration of the C-Cl bond is a key identifier, typically appearing as a strong band in the 800-600 cm⁻¹ region. analis.com.my The piperidine group introduces vibrations from its saturated C-H bonds, which are expected to appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) for asymmetric and symmetric stretching. nih.gov The C-N stretching vibration associated with the bond between the piperidine nitrogen and the pyrimidine ring is expected in the 1350-1200 cm⁻¹ range. nih.gov

Based on data from closely related analogs, the expected IR absorption bands for this compound can be summarized as follows:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Analog(s) |

|---|---|---|---|

| Pyrimidine Ring | Aromatic C-H Stretch | 3100 - 3000 | General Pyrimidine Derivatives vandanapublications.com |

| Pyrimidine Ring | C=N / C=C Stretch | 1600 - 1400 | 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile nih.gov |

| Piperidine Moiety | Aliphatic C-H Stretch | 2950 - 2850 | 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile nih.gov |

| C-N Bond | C-N Stretch (Aryl-Amine) | 1350 - 1200 | 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile nih.gov |

| C-Cl Bond | C-Cl Stretch | 800 - 600 | 2-amino-4-chlorobenzonitrile analis.com.my |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related analogs allows for a detailed prediction of its solid-state structure.

Studies on compounds like 2-chloropyrimidin-4-amine researchgate.net and 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile nih.govresearchgate.net provide a strong basis for these predictions. The pyrimidine ring is expected to be essentially planar. The piperidine ring would likely adopt a stable chair conformation to minimize steric strain. nih.govresearchgate.net A key structural parameter is the dihedral angle between the mean planes of the pyrimidine and piperidine rings, which in 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile was found to be 49.57(11)°. nih.govresearchgate.net

Intermolecular forces play a crucial role in the crystal packing. In the absence of strong hydrogen bond donors like an amino group, the packing of this compound would likely be governed by weaker C-H···N interactions and potential π-π stacking between the pyrimidine rings of adjacent molecules. researchgate.net In similar structures, π-π stacking interactions have been observed with centroid-centroid separations around 3.5 Å. researchgate.net

A comparison of crystallographic data from relevant analogs is presented below:

| Parameter | 2-Chloropyrimidin-4-amine researchgate.net | 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile nih.govresearchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| C-Cl Bond Length (Å) | 1.737(2) | N/A |

| C4-N(piperidine) Bond Length (Å) | N/A | 1.350(3) |

| Piperidine Conformation | N/A | Chair |

| Key Intermolecular Interaction | N-H···N Hydrogen Bonds | N-H···N Hydrogen Bonds and π-π Stacking |

Comparative Analysis of Experimental and Theoretical Spectroscopic Data

The synergy between experimental spectroscopy and computational quantum chemistry offers a powerful approach for the definitive structural elucidation of molecules. physchemres.org By comparing experimentally obtained spectra (like FTIR) with spectra simulated using theoretical methods, such as Density Functional Theory (DFT), a much deeper and more accurate assignment of vibrational modes can be achieved. sciensage.info This comparative analysis is widely applied to pyrimidine derivatives and other heterocyclic systems. physchemres.org

The standard computational procedure involves optimizing the molecular geometry of the target compound using a specific level of theory, commonly the B3LYP functional with a basis set like 6-31G(d) or higher. analis.com.mysciensage.info Following geometry optimization, a frequency calculation is performed to predict the vibrational wavenumbers and their corresponding intensities.

It is a well-established practice that theoretical frequency calculations often overestimate the experimental values due to the neglect of anharmonicity and other real-world effects. researchgate.net To correct for this systematic deviation, the calculated frequencies are typically multiplied by a scaling factor, or a scaled quantum mechanical force field methodology is employed, which generally results in excellent agreement between the theoretical and experimental data. sciensage.info

For pyrimidine analogs, studies have shown that this combined approach allows for:

Unambiguous assignment: Complex vibrational modes in the fingerprint region, which can be difficult to assign empirically, can be confidently characterized. sciensage.info

Conformational analysis: The method can distinguish between different possible conformers by calculating their respective spectra and comparing them to the experimental result. nih.gov

Validation of structure: A strong correlation between the experimental and scaled theoretical spectra provides powerful evidence for the correctness of the proposed molecular structure. researchgate.net

This methodology has been successfully used to analyze the vibrational spectra of various substituted pyrimidines, providing a robust framework for the interpretation of the spectroscopic data for this compound. physchemres.orgsciensage.info

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Piperidin 1 Yl Pyrimidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. DFT calculations for 2-Chloro-4-(piperidin-1-yl)pyrimidine provide a fundamental understanding of its stability, reactivity, and spectroscopic profile. Such calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis focuses on the different spatial orientations of the molecule, particularly the rotation around the C-N bond connecting the pyrimidine (B1678525) and piperidine (B6355638) rings. The piperidine ring typically adopts a stable chair conformation. DFT studies can identify the lowest energy conformer and the energy barriers between different conformations, which is crucial for understanding the molecule's flexibility and interaction capabilities. mdpi.com While specific DFT studies for this exact molecule are not widely published, the optimized geometry would reveal a largely planar pyrimidine ring attached to the piperidine ring.

Table 1: Representative Geometric Parameters for Pyrimidine Derivatives from Computational Studies This table presents typical bond length and angle values for pyrimidine-piperidine systems based on DFT calculations for analogous structures, as specific data for this compound is not available in the cited literature.

| Parameter | Typical Value Range |

|---|---|

| Bond Lengths (Å) | |

| C-Cl | 1.74 - 1.76 |

| C-N (pyrimidine ring) | 1.32 - 1.38 |

| C-C (pyrimidine ring) | 1.38 - 1.41 |

| C-N (piperidine ring) | 1.45 - 1.47 |

| C-N (linking bond) | 1.37 - 1.39 |

| **Bond Angles (°) ** | |

| N-C-N (pyrimidine ring) | 125 - 128 |

| C-C-Cl (pyrimidine ring) | 118 - 121 |

Data is illustrative and based on general values for similar chemical structures.

DFT calculations are a reliable method for predicting the spectroscopic signatures of molecules, which can be compared with experimental data for structure verification. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical spectra help in the assignment of experimental signals to specific atoms within the this compound structure.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an infrared spectrum. These calculations identify the characteristic vibrational modes of the molecule, such as C-Cl, C-N, and C-H stretching and bending, which correspond to specific peaks in an experimental IR spectrum. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of the molecule. This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, providing insights into the electronic structure and chromophores present in the molecule. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table shows the type of data generated from DFT calculations for spectroscopic predictions. The values are representative examples.

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - Pyrimidine H | 7.5 - 8.5 |

| ¹H NMR | Chemical Shift (ppm) - Piperidine H (adjacent to N) | 3.5 - 4.0 |

| ¹³C NMR | Chemical Shift (ppm) - Pyrimidine C-Cl | 158 - 162 |

| IR | Vibrational Frequency (cm⁻¹) - C-Cl Stretch | 700 - 750 |

Data is illustrative and not from a specific study on the target compound.

Molecular Mechanics (MM) Calculations for Conformational Preferences

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surfaces of molecules. While less accurate than DFT for electronic properties, MM is much faster, making it ideal for exploring the vast number of possible conformations of flexible molecules like this compound. mdpi.com These calculations can efficiently map out the conformational landscape to identify low-energy conformers, which can then be further analyzed using higher-level DFT methods. This approach is particularly useful for studying the flexibility of the piperidine ring and its orientation relative to the pyrimidine core.

Molecular Docking and Dynamics Simulations in Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. The process generates a binding score, such as binding energy (kcal/mol), which estimates the strength of the interaction. Docking studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. nih.govnih.gov For instance, in studies of similar pyrimidine derivatives, docking has been used to assess binding affinity against targets like the main protease of SARS-CoV-2 (3CLpro). researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability of the ligand-protein complex over time. mdpi.com By simulating the movements of atoms and molecules, MD provides a dynamic view of the binding, assessing the stability of the interactions predicted by docking and calculating binding free energies more accurately. researchgate.net

Table 3: Key Parameters from Molecular Docking and Dynamics Simulations This table outlines the typical outputs from docking and MD studies.

| Simulation Type | Parameter | Description |

|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol) | Estimates the affinity of the ligand for the protein's binding site. |

| Molecular Docking | Inhibition Constant (Ki) | A calculated measure of inhibitor potency. |

| Molecular Docking | Interacting Residues | Identifies specific amino acids involved in binding. |

| Molecular Dynamics | RMSD (Å) | Root Mean Square Deviation; measures the stability of the ligand-protein complex over time. |

AI-Assisted Reaction Design and Computational Modeling in Green Chemistry

The principles of green chemistry aim to design chemical processes that are environmentally benign. Computational modeling and Artificial Intelligence (AI) are increasingly being applied to achieve these goals in the synthesis of compounds like this compound. researchgate.net

Computational Modeling in Green Chemistry: Computational tools can be used to predict the properties of solvents to identify greener alternatives, optimize reaction conditions (temperature, pressure) to reduce energy consumption, and predict the potential toxicity or environmental fate of reactants and products. nih.gov This in silico approach reduces the need for extensive experimental trials, saving time, resources, and minimizing the generation of chemical waste. researchgate.net

Structure Activity Relationship Sar Studies of 2 Chloro 4 Piperidin 1 Yl Pyrimidine Derivatives

Systematic Variation of Substituents on the Pyrimidine (B1678525) Scaffold

The pyrimidine core is a critical component for the biological activity of this class of compounds, often engaging in key interactions with target proteins. acs.org Variations at positions 5 and 6 of the pyrimidine ring have been shown to significantly influence potency and selectivity. For instance, in a series of anilinopyrimidine derivatives, substitution at the 5- or 6-position of the pyrimidine ring was found to confer selectivity within the class III receptor tyrosine kinase family. nih.gov Specifically, a 5-phenyl substituted compound inhibited all members of the family with similar potencies, whereas a 6-phenyl substituted analog was a selective dual KIT/PDGFRβ inhibitor. nih.gov The absence of a substituent at the 6-position led to broader inhibition across the subfamily. nih.gov Furthermore, the introduction of a trifluoromethyl group at the 5-position of a diaminopyrimidine core was a strategy employed to reduce the potential for undesired metabolism on the electron-rich ring. acs.org

Influence of Nitrogen Atoms within the Pyrimidine Ring on Biological Activity

The nitrogen atoms within the pyrimidine ring are fundamental to the biological activity of these derivatives, frequently acting as hydrogen bond acceptors that interact with the hinge region of kinases. acs.org The pyrimidine scaffold is considered an isostere of the adenine (B156593) ring of ATP, enabling these molecules to mimic hinge region binding interactions in kinase active sites. nih.govrsc.orgrsc.org For aminopyrimidines, the nitrogen at position 1 and the exocyclic amino group at position 2 can form crucial hydrogen bonds with the kinase hinge. acs.org The specific positioning of these nitrogen atoms is critical, and their basicity, which can be modulated by other substituents on the ring, can influence the strength of these interactions and, consequently, the inhibitory potency.

Impact of Piperidine (B6355638) and other Amine Substituents on Potency and Selectivity

The nature of the substituent at the 4-position, initially a piperidine ring in the parent compound, has a profound effect on the potency and selectivity of these derivatives. Studies on 2,4-disubstituted pyrimidines have revealed that both the steric and electronic properties of substituents at the C-2 and C-4 positions are critical for cholinesterase inhibition. nih.govnih.gov For instance, in a series of cholinesterase inhibitors, a C-4 arylalkylamino substituent in conjunction with various C-2 aliphatic heterocycloalkyl rings was explored. nih.govsigmaaldrich.com The findings indicated that a C-2 thiomorpholine (B91149) substituent was oriented towards the cationic active site region in acetylcholinesterase, while in butyrylcholinesterase, it was directed towards a hydrophobic region. nih.govsigmaaldrich.com This highlights how different amine substituents can dictate selectivity.

In another study, replacement of a piperazine (B1678402) with a piperidine ring system in a series of dopamine (B1211576) transporter (DAT) inhibitors was well-tolerated and led to improved metabolic stability. nih.gov The flexibility and lipophilicity of the piperidine ring have been suggested to contribute to enhanced cytotoxic activity in certain quinazoline (B50416) analogs. ajchem-a.com

| Compound ID | C-2 Substituent | C-4 Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 7c | Thiomorpholine | N-benzyl | 0.33 | 2.30 | nih.govsigmaaldrich.com |

| 9a | Pyrrolidine | N-(naphth-1-ylmethyl) | 5.5 | - | nih.gov |

| 9e | 4-methylpiperidine | N-(naphth-1-ylmethyl) | - | 2.2 | nih.gov |

Lipophilicity and Physicochemical Properties in SAR Optimization

Lipophilicity is a key physicochemical parameter that influences the absorption, distribution, metabolism, elimination, and toxicity (ADMET) properties of drug candidates. nih.gov In the optimization of pyrimidine-based inhibitors, maintaining a balance between potency and lipophilicity is crucial. Ligand efficiency (LE) and lipophilic efficiency (LipE) are often used as guiding parameters in this process. acs.orgacs.org For a series of furano-pyrimidine Aurora kinase inhibitors, the introduction of solubilizing functional groups was guided by the need to optimize both activity and physicochemical properties. acs.orgacs.org It was observed that compounds with higher Aurora A enzyme inhibition and lower lipophilicity (LogD) demonstrated better antiproliferative activity. acs.org The development of a novel class of lipophilic pyrimidine-biphenyl herbicides also highlighted the importance of hydrophobic interactions for their biological activity. nih.gov

| Compound Class | Key Physicochemical Property | Impact on Activity | Reference |

|---|---|---|---|

| Furano-pyrimidine derivatives | Lower lipophilicity (LogD) | Improved antiproliferative activity | acs.org |

| Pyrimidine-biphenyl herbicides | Hydrophobic interactions | Essential for herbicidal activity | nih.gov |

| 2,4-disubstituted pyrimidines | Polar functional groups at C-2 | Superior inhibition of AChE-promoted Aβ aggregation | nih.gov |

Identification of Key Pharmacophores and Hotspots for Interaction

Pharmacophore modeling has been a valuable tool in identifying the essential structural features required for the biological activity of 2,4-disubstituted pyrimidine derivatives. A study on Janus kinase 3 (JAK3) inhibitors developed a five-featured pharmacophore model which included one hydrogen bond acceptor, two hydrogen bond donors, one hydrophobic feature, and one aromatic ring feature. worldscientific.comworldscientific.com This model underscored the importance of hydrophobic character for JAK3 inhibitory activity, with electron-withdrawing and hydrogen bond donor groups at specific positions positively contributing to potency. worldscientific.comworldscientific.com Molecular modeling studies of cholinesterase inhibitors have identified key interaction points, such as the orientation of a C-2 thiomorpholine substituent towards the cationic active site region (Trp84 and Phe330) of acetylcholinesterase. nih.govsigmaaldrich.com These models provide a three-dimensional understanding of the structural requirements for potent inhibition.

Strategies for Improving Metabolic Stability

Enhancing metabolic stability is a critical aspect of drug design, aiming to improve pharmacokinetic properties such as oral bioavailability. For pyrimidine-based compounds, several strategies have been employed. One approach involves the replacement of metabolically labile moieties with more stable groups. For example, a simple scaffold replacement of a thienopyrimidine with a pyrrolopyrimidine led to a significant improvement in metabolic stability. nih.gov Another strategy is the introduction of groups that block sites of metabolism. For instance, incorporating a trifluoromethyl group at the 5-position of the pyrimidine core can lessen the potential for undesired metabolism on the electron-rich diaminopyrimidine ring. acs.org In a series of DAT inhibitors, replacing a piperazine with a piperidine ring resulted in analogs with improved metabolic stability in rat liver microsomes. nih.gov

Advanced Research on Biological Activities of Pyrimidine Analogs Excluding Dosage/administration

Mechanisms of Action for Identified Biological Activities

The biological effects of pyrimidine (B1678525) analogs are exerted through various mechanisms at the molecular level. These include the inhibition of enzymes crucial for cell signaling and pathogen survival, interaction with cell surface receptors, and modulation of inflammatory pathways.

Pyrimidine derivatives have been identified as potent inhibitors of several kinases, which are key regulators of cellular processes. The 2,4-disubstituted pyrimidine core is a common feature in many kinase inhibitors.

Research into 2,4,5-trisubstituted pyrimidines has identified dual inhibitors of Plasmodium falciparum glycogen (B147801) synthase kinase 3 (PfGSK3) and protein kinase 6 (PfPK6), both of which are considered potential targets for antimalarial drugs. nih.govacs.org For instance, certain analogs have demonstrated significant inhibitory activity against both enzymes, with IC50 values in the nanomolar range. nih.govchemrxiv.org One study highlighted compounds 23d and 23e, which showed potent inhibition of both PfGSK3 and PfPK6. nih.govchemrxiv.org

| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

|---|---|---|

| 23d | 172 | 11 |

| 23e | 97 | 8 |

Furthermore, the pyrimidine scaffold is a key component of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.govmdpi.comnih.gov Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as potent CDK6 inhibitors. nih.govmdpi.com For example, compound 17a, a pyrido[2,3-d]pyrimidine derivative, exhibited a CDK6 IC50 value of 115.38 nM. mdpi.com Another derivative, compound 18a, showed a CDK6 IC50 of 726.25 nM. nih.govmdpi.com

| Compound | CDK6 IC50 (nM) |

|---|---|

| 17a | 115.38 |

| 18a | 726.25 |

G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and obesity. Pyrimidine derivatives have been explored as GPR119 agonists. nih.govresearchgate.netresearchgate.netnih.gov A study on fused pyrimidine derivatives identified several compounds with significant GPR119 agonistic activities, with EC50 values in the sub-micromolar to low micromolar range. nih.gov

| Compound | GPR119 EC50 (µM) |

|---|---|

| 16 | 1.2 |

| 19 | 0.51 |

| 26 | 0.27 |

| 28 | 0.33 |

| 42 | 0.45 |

Pyrimidine analogs have demonstrated the ability to modulate inflammatory responses. The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. researchgate.netnih.govnih.govumsha.ac.irplos.org Studies have shown that certain pyrimidine derivatives can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, which are known to activate the TLR4/NF-κB pathway. nih.gov For instance, pyrimidine derivatives 9a and 9d were found to inhibit nitric oxide (NO) production in RAW 264.7 macrophages with IC50 values of 83.1 µM and 88.7 µM, respectively. nih.gov Furthermore, compound 9d was shown to significantly decrease the gene expression of inflammatory cytokines such as IL-1, IL-6, and NF-κB in these cells. nih.gov

| Compound | NO Inhibition IC50 (µM) | Effect on Gene Expression |

|---|---|---|

| 9a | 83.1 | Not reported |

| 9d | 88.7 | Decreased IL-1, IL-6, and NF-κB |

In Vitro and In Vivo Biological Evaluation Methodologies

A variety of methodologies are employed to assess the biological activities of pyrimidine analogs, ranging from large-scale screening to specific cell-based assays.

High-throughput screening (HTS) is a widely used method for the discovery of novel biologically active compounds from large chemical libraries. The pyrimidine scaffold is frequently included in these libraries due to its potential to interact with a wide range of biological targets. HTS allows for the rapid screening of thousands of compounds to identify "hits" that exhibit a desired biological activity, such as enzyme inhibition or receptor binding. These hits can then be further optimized through medicinal chemistry efforts.

Cell-based assays are crucial for evaluating the biological effects of compounds in a more physiologically relevant context. The choice of cell line depends on the biological activity being investigated.

Neuro-2a cells , a mouse neuroblastoma cell line, are often used to study neurotrophic and neuroprotective effects of compounds. researchgate.netnih.govnih.govwho.intresearchgate.net For example, bicyclic pyrimidine compounds containing a piperazine (B1678402) moiety have been shown to promote neurite outgrowth in Neuro-2a cells. researchgate.netnih.gov This assay is valuable for identifying compounds with potential applications in neurodegenerative diseases.

Animal Models for Efficacy Studies

The preclinical efficacy of pyrimidine analogs is often evaluated in various animal models that mimic human diseases. These studies are crucial for understanding the therapeutic potential of these compounds before they can be considered for clinical trials.

Certain pyrimidine derivatives have shown promise in the management of metabolic disorders. For instance, a class of pyridone-containing GPR119 agonists, which includes compounds with a 5-chloropyrimidin-2-yl)piperidin-4-yl)oxy moiety, has been investigated for its antidiabetic potential. In rodent models of diabetes, the potent and selective agonist BMS-903452 was found to be efficacious in both acute and chronic studies. nih.gov This efficacy is attributed to the dual mechanism of GPR119 agonists, which stimulate glucose-dependent insulin (B600854) release and promote the secretion of the incretin (B1656795) GLP-1. nih.gov

The anti-inflammatory properties of pyrimidine analogs have been explored in the context of acute lung injury (ALI). In a murine model of lipopolysaccharide (LPS)-induced ALI, a novel 4-indolyl-2-arylaminopyrimidine derivative, compound 6h , demonstrated significant therapeutic effects. nih.gov Administration of this compound led to a marked reduction in the infiltration of inflammatory cells into the lung tissue, thereby protecting the lung architecture and ameliorating the severity of the injury. nih.gov Further mechanistic studies revealed that the protective effect of compound 6h is mediated through the inhibition of the p38 and ERK signaling pathways. nih.gov Another study identified a pyrimidine derivative, compound 32 , which also showed the ability to reduce the severity of lung injury in an ALI model by diminishing the levels of inflammatory factors. rsc.orgnih.gov Similarly, amino derivatives of diaryl pyrimidines have been shown to possess protective activity in animal models of ALI, supported by biochemical, cytological, and morphological markers of inflammation. mdpi.com

Table 1: Efficacy of Pyrimidine Analogs in Animal Models

| Compound/Analog Class | Animal Model | Disease Inducer | Key Findings | Reference(s) |

|---|---|---|---|---|

| BMS-903452 (GPR119 agonist) | Rodent models of diabetes | - | Efficacious in acute and chronic studies for improving glucose tolerance. | nih.gov |

| 4-Indolyl-2-arylaminopyrimidine (6h ) | Murine ALI model | Lipopolysaccharide (LPS) | Reduced inflammatory cell infiltration and protected lung tissue. | nih.gov |

| Pyrimidine derivative (32 ) | Murine ALI model | Lipopolysaccharide (LPS) | Reduced severity of lung injury and levels of inflammatory factors. | rsc.orgnih.gov |

| Amino derivatives of diaryl pyrimidines | Murine ALI model | Lipopolysaccharide (LPS) | Demonstrated protective activity against lung injury. | mdpi.com |

Pharmacological Tools and Lead Compound Development

The development of pyrimidine derivatives often involves a detailed exploration of their structure-activity relationships (SAR) to optimize their therapeutic properties. This process can lead to the identification of potent and selective compounds that can serve as pharmacological tools for studying biological pathways or as lead compounds for further drug development.

The strategic modification of the pyrimidine core at its various positions can significantly influence the biological activity of the resulting analogs. nih.gov For instance, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, a library of pyrimidine-4-carboxamides was synthesized and evaluated. nih.govacs.org Through systematic modifications, it was discovered that the introduction of an (S)-3-phenylpiperidine group led to a threefold increase in inhibitory potency. nih.govacs.org Further substitution with an (S)-3-hydroxypyrrolidine not only enhanced the activity tenfold but also improved the compound's lipophilicity, resulting in a nanomolar potent inhibitor with drug-like properties, LEI-401. nih.govacs.org This compound now serves as a valuable pharmacological tool for investigating the function of NAPE-PLD both in vitro and in vivo. nih.gov

The process of lead optimization is a critical step in drug discovery, aiming to enhance the efficacy, improve the pharmacokinetic profile, and reduce the toxicity of a lead compound. For pyrimidine-based compounds, this often involves the isosteric replacement of functional groups or the alteration of ring systems to improve interactions with the target protein.

Safety and Toxicity Profiling of Pyrimidine Derivatives

A comprehensive safety and toxicity assessment is paramount in the development of any new therapeutic agent. For pyrimidine derivatives, this includes the evaluation of their potential to inhibit key metabolic enzymes, activate nuclear receptors, induce cytotoxicity, and interact with cardiac ion channels.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications. nih.gov

Certain pyrimidine-containing compounds have been shown to inhibit CYP isoforms. For example, a pyrimidineimidazole derivative, PH-302, was found to be a competitive inhibitor of CYP3A4, with a Ki of approximately 2.0 µM. nih.gov This inhibition was attributed to the coordination of the imidazole (B134444) moiety to the heme iron of the enzyme. nih.gov Another study on piperazine-containing compounds, including one with a pyrimidine ring (SCH 66712), demonstrated mechanism-based inactivation of CYP3A4. researchgate.net Such findings underscore the importance of screening pyrimidine analogs for their potential to inhibit CYP enzymes early in the drug discovery process.

Table 2: Cytochrome P450 Inhibition by Pyrimidine Analogs

| Compound/Analog | CYP Isoform | Type of Inhibition | Ki/IC50 Value | Reference |

|---|---|---|---|---|

| PH-302 | CYP3A4 | Competitive | ~2.0 µM | nih.gov |

| SCH 66712 | CYP3A4 | Mechanism-based | - | researchgate.net |

The evaluation of cytotoxicity is a fundamental component of in vitro toxicology, providing insights into a compound's potential to cause cell damage or death. The human hepatoma cell line, HepG2, is a widely used model for assessing the hepatotoxic potential of drug candidates.

Studies on various pyrimidine derivatives have demonstrated a range of cytotoxic effects in HepG2 cells. For instance, 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine (PPM) has been shown to inhibit the proliferation of HepG2 cells and induce apoptosis. nih.gov The cytotoxic effects are often dose-dependent, and the IC50 value, the concentration at which 50% of cell viability is inhibited, is a key parameter for comparing the cytotoxic potential of different compounds. The assessment of cytotoxicity in cell lines like HepG2 is a crucial step in the early safety evaluation of pyrimidine analogs.

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel that plays a critical role in cardiac repolarization. nih.gov Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with an increased risk of developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes. nih.gov

A number of drugs have been withdrawn from the market due to their hERG-related cardiotoxicity. nih.gov Therefore, the assessment of hERG channel inhibition is a mandatory part of the safety pharmacology evaluation of new drug candidates. The inhibitory potential of a compound is typically determined using electrophysiological techniques, such as the patch-clamp method, on cells expressing the hERG channel. nih.govnih.govresearchgate.net The IC50 value for hERG inhibition is a critical parameter for assessing the risk of cardiotoxicity.

Environmental Impact and Degradation of Chlorinated Pyrimidines

Formation of Chlorinated Pyrimidines in Environmental Processes (e.g., water chlorination)

Chlorinated pyrimidines can be formed unintentionally during essential environmental processes such as the disinfection of drinking water. Pyrimidine (B1678525) bases, which are fundamental components of nucleic acids (DNA and RNA) and are present as part of the dissolved organic nitrogen pool in water sources, can act as precursors to disinfection byproducts (DBPs). epa.govnih.gov When chlorine is used as a disinfectant, it can react with these naturally occurring pyrimidine structures to form various chlorinated derivatives. researchgate.net

The reaction between chlorine and pyrimidine bases like cytosine, uracil (B121893), and thymine (B56734) can lead to the formation of a variety of DBPs, including nitrogenous DBPs (N-DBPs) which are often more toxic than their carbonaceous counterparts. researchgate.netnih.gov Studies have shown that pyrimidine bases are significant precursors to the formation of these potentially harmful compounds during wastewater and drinking water chlorination. researchgate.net For example, uracil has been identified as a precursor that generates high levels of DBPs, while cytosine is a significant producer of N-DBPs such as dichloroacetonitrile (B150184) (DCAN) and trichloronitromethane (TCNM). researchgate.net

Environmental Fate and Biodegradation of Chlorinated Aromatic Compounds

Once introduced into the environment, the fate of chlorinated aromatic compounds, including chlorinated pyrimidines, is governed by a combination of biotic and abiotic processes. These compounds are generally more resistant to microbial degradation than their non-chlorinated counterparts due to the presence of the halogen substituent. slideshare.net However, various microorganisms have evolved pathways to degrade these xenobiotic compounds.

Biodegradation can occur under both aerobic and anaerobic conditions. slideshare.net Bacteria employ two primary strategies for the degradation of chlorinated aromatic compounds:

Initial removal of chlorine substituents: This can occur through hydrolytic, oxygenolytic, or reductive dechlorination mechanisms. nih.gov

Degradation of the aromatic ring followed by chlorine removal: In this pathway, the aromatic ring is first cleaved, and the chlorine is removed from the resulting aliphatic intermediates. nih.gov

The rate and extent of biodegradation are influenced by several factors, including the number and position of chlorine atoms on the pyrimidine ring, as well as environmental conditions such as pH, temperature, and the presence of other nutrients. epa.gov Consortia of microorganisms are often more effective at mineralizing these compounds than single species. epa.gov

Disinfection Byproduct (DBP) Formation from Pyrimidines

The reaction of pyrimidine bases with disinfectants is a significant source of DBP formation in water treatment. Both the type of pyrimidine and the disinfection process employed play a crucial role in the nature and concentration of the resulting DBPs.

The degradation of pyrimidine bases during disinfection processes generally follows pseudo-first-order kinetics. nih.gov The transformation pathways are complex and can involve multiple steps of oxidation, chlorination, and ring-opening. For instance, during the chlorination of cytosine, intermediates are formed, and their reaction sites can be predicted by frontier electron density calculations. researchgate.net These pathways can lead to the formation of various DBPs, including haloacetic acids (HAAs), haloacetonitriles (HANs), and trihalomethanes (THMs). researchgate.netdeswater.com

The choice of disinfection technology significantly impacts DBP formation. While chlorination is a primary driver of chlorinated DBP formation, the combination of ultraviolet (UV) irradiation with chlorine can have a complex effect. UV treatment can enhance the degradation of pyrimidine precursors; however, it can also lead to an increase in the formation of certain DBPs. nih.gov

One study found that UV irradiation followed by post-chlorination enhanced the degradation of cytosine by 17.1% but also generated more DBP precursors compared to chlorination alone. nih.gov A combined UV/chlorine treatment further increased cytosine degradation by 61.8% but also led to a significant increase in the concentration of byproducts, in some cases by up to 361.6% compared to chlorination alone. nih.gov The table below summarizes the impact of different disinfection processes on cytosine degradation and DBP formation.

| Disinfection Process | Enhancement of Cytosine Degradation | Change in DBP Formation |

|---|---|---|

| UV followed by Post-chlorination | 17.1% increase | Increased generation of DBP precursors |

| Combined UV/Chlorine Treatment | 61.8% increase | Up to 361.6% increase in byproducts |

Data sourced from Zhang et al., 2019. nih.gov

Mutagenic Potential of Chlorinated Pyrimidine Byproducts

A significant concern regarding the formation of DBPs from pyrimidine precursors is their potential mutagenicity. Many DBPs identified in drinking and swimming pool water have been shown to be genotoxic. nih.gov Nitrogenous DBPs, which can be formed from pyrimidine bases, are of particular concern due to their generally higher cytotoxicity and genotoxicity compared to regulated carbonaceous DBPs. nih.gov

Studies on swimming pool water, where DBPs are formed from the reaction of chlorine with organic matter from swimmers, have identified over 100 DBPs, many of which are nitrogen-containing and not previously reported. nih.gov The mutagenic potency of these waters was found to be similar to that of drinking water. nih.gov The Ames test, a widely used method for assessing mutagenicity, has been employed to evaluate the mutagenic activity of various DBPs. nih.govscholaris.ca Research has shown that chlorinated water often exhibits mutagenic activity, and this is strongly related to the characteristics of the organic matter in the raw water and the disinfection practices used. nih.gov

E-factor Assessment and Life Cycle Analysis in Green Chemistry

In response to the environmental concerns associated with the synthesis of chemical compounds, including chlorinated pyrimidines, the principles of green chemistry are being increasingly applied. Two key metrics for evaluating the environmental performance of a chemical process are the E-factor (Environmental Factor) and Life Cycle Analysis (LCA).

The E-factor is a simple and effective metric defined as the mass ratio of waste to the desired product. nih.gov A lower E-factor indicates less waste generation and a more environmentally friendly process. nih.gov For example, in the synthesis of heterocyclic compounds, green chemistry approaches have aimed for E-factors of less than 1, with some processes achieving very low waste production. nih.gov

Life Cycle Analysis (LCA) is a more comprehensive tool that assesses the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. jocpr.comworldscientific.com LCA can help identify areas for improvement in the manufacturing of active pharmaceutical ingredients (APIs) and other chemicals, leading to more sustainable practices. jocpr.comacs.org For instance, an LCA of an API manufacturing process can quantify reductions in environmental impacts such as global warming potential and human toxicity when greener synthesis routes are employed. worldscientific.com The table below shows typical E-factors for various sectors of the chemical industry, highlighting the significant potential for waste reduction in the pharmaceutical sector.

| Industry Sector | Annual Production (tons) | E-factor (kg waste / kg product) |

|---|---|---|

| Oil Refining | 106 - 108 | <0.1 |

| Bulk Chemicals | 104 - 106 | <1 - 5 |

| Fine Chemicals | 102 - 104 | 5 - 50 |

| Pharmaceuticals | 10 - 103 | 25 - >100 |

Data adapted from Sheldon, R. A.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(piperidin-1-yl)pyrimidine, and how can purity be ensured?

- Methodological Answer : A one-step synthesis involves reacting substituted aldehydes (e.g., 4-piperidinobenzaldehyde) with thiourea and 4-hydroxycoumarin using p-toluenesulfonic acid as a catalyst. Post-synthesis purification includes filtration, washing with ethanol/water mixtures, and vacuum drying. Purity can be verified via NMR spectroscopy and mass spectrometry, with crystallization from methanol for single-crystal X-ray diffraction validation .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Employ and NMR spectroscopy in deuterated solvents (e.g., DMSO-d) to confirm substituent positions and piperidine ring integration. Mass spectrometry (ESI-TOF) provides molecular ion validation. For crystalline derivatives, X-ray diffraction (as in ) resolves bond angles and torsion angles, with hydrogen atoms refined using riding models .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer : Use glove boxes for reactions generating toxic intermediates (e.g., chloro derivatives). Wear PPE (nitrile gloves, lab coats, safety goggles) and avoid skin contact. Waste should be segregated into halogenated organic containers and processed by licensed waste management firms to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction yields when substituting the pyrimidine core with diverse nucleophiles?

- Methodological Answer : Screen solvents (e.g., DMF vs. THF) and catalysts (p-TsOH vs. Lewis acids) to enhance nucleophilic substitution efficiency. For example, piperidine reacts preferentially at the 4-position due to steric and electronic effects, but competing reactions (e.g., oxidation to N-oxides) require monitoring via TLC or HPLC. Adjust stoichiometry and temperature to suppress side products .

Q. How can computational tools predict the compound’s reactivity and bioactivity?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and HOMO-LUMO gaps, identifying reactive sites for electrophilic substitution. Molecular docking (AutoDock Vina) assesses binding affinity to targets like β-glucuronidase, guided by antiglycation assay data (IC values). ADMET predictions (SwissADME) evaluate drug-likeness and oral bioavailability .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping piperidine protons), use 2D techniques (COSY, HSQC) to resolve coupling patterns. If X-ray data conflicts with computational models (e.g., bond length discrepancies), re-refine crystallographic parameters with SHELXL, applying restraints for disordered regions. Cross-validate with IR spectroscopy to confirm functional groups .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

- Methodological Answer : Introduce fluorine at the 5-position via electrophilic fluorination (Selectfluor®) to enhance metabolic stability. Compare antiglycation (IC) and antioxidant (DPPH assay) profiles of fluorinated vs. non-fluorinated analogs. Docking studies reveal whether fluorine improves hydrogen bonding with enzyme active sites (e.g., β-glucuronidase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。